molecular formula C16H14N2O6 B5803736 Methyl 3-[(4-methoxyphenyl)carbamoyl]-5-nitrobenzoate

Methyl 3-[(4-methoxyphenyl)carbamoyl]-5-nitrobenzoate

Cat. No.: B5803736
M. Wt: 330.29 g/mol
InChI Key: JUGSGOFGISMZFH-UHFFFAOYSA-N
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Description

Methyl 3-[(4-methoxyphenyl)carbamoyl]-5-nitrobenzoate is a benzoate ester derivative featuring a nitro group at the 5-position of the benzene ring and a carbamoyl group at the 3-position. The carbamoyl moiety is further substituted with a 4-methoxyphenyl group, contributing to its unique electronic and steric properties. This compound is of interest in medicinal and synthetic chemistry due to its structural motifs, which are common in intermediates for X-ray contrast media and bioactive molecules . Its synthesis typically involves multi-step reactions, including esterification and carbamoylation, as seen in analogous compounds .

Properties

IUPAC Name

methyl 3-[(4-methoxyphenyl)carbamoyl]-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c1-23-14-5-3-12(4-6-14)17-15(19)10-7-11(16(20)24-2)9-13(8-10)18(21)22/h3-9H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGSGOFGISMZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-methoxyphenyl)carbamoyl]-5-nitrobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyaniline with methyl 3,5-dinitrobenzoate under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-methoxyphenyl)carbamoyl]-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced nitro compounds.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl 3-[(4-methoxyphenyl)carbamoyl]-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-methoxyphenyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxyphenyl and carbamoyl groups may also play a role in binding to target molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

(a) Y032-1975: Methyl 3-{[(4-Fluorophenethyl)amino]carbonyl}-5-nitrobenzoate

  • Key Differences : The carbamoyl group is attached to a 4-fluorophenethylamine chain instead of a 4-methoxyphenyl group.
  • The phenethyl chain increases hydrophobicity, which may influence membrane permeability .

(b) Methyl 3-Carboxy-5-nitrobenzoate

  • Key Differences : Lacks the carbamoyl and 4-methoxyphenyl groups, with a carboxylic acid at position 3.
  • Implications :
    • The carboxylic acid enhances water solubility, making it a precursor for iodinated X-ray contrast agents (e.g., ioxitalamic acid).
    • Planar molecular geometry facilitates π-π stacking, as observed in crystallographic studies .

(c) Cpd B: (6-Nitro-1,3-benzothiazol-2-yl)carbamoyl Phenyl Derivative

  • Key Differences : Incorporates a benzothiazole ring fused with a nitro group, replacing the benzoate ester.
  • Implications :
    • The benzothiazole core may improve binding to hydrophobic enzyme pockets, as seen in inhibitors targeting low-molecular-weight protein tyrosine phosphatases (LMWPTPs) .

(d) Formyl Peptide Receptor-Targeting Compound

  • Key Differences: Contains a [(4-methoxyphenyl)carbamoyl]amino group linked to indole and pyridine moieties.
  • Implications :
    • The indole-pyridine system enhances brain penetration, as demonstrated in neuroinflammation imaging agents .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Notable Properties/Applications Reference
Methyl 3-[(4-methoxyphenyl)carbamoyl]-5-nitrobenzoate C₁₆H₁₃N₂O₆ 4-Methoxyphenyl carbamoyl, nitro Intermediate for contrast media
Y032-1975 C₁₇H₁₅FN₂O₅ 4-Fluorophenethyl carbamoyl, nitro Enhanced metabolic stability
Methyl 3-carboxy-5-nitrobenzoate C₉H₇NO₆ Carboxylic acid, nitro Precursor for iodinated contrast agents
Cpd B (benzothiazole derivative) Not specified Benzothiazole, nitro LMWPTP inhibition

Substituent Effects on Binding and Solubility

  • Nitro Group : Present in all compared compounds, the nitro group contributes to electron-withdrawing effects, stabilizing negative charges and enhancing reactivity in electrophilic substitutions .
  • Methoxy vs. Fluoro substituents increase electronegativity and lipophilicity, improving pharmacokinetic profiles .
  • Carbamoyl Linkers : The carbamoyl group facilitates hydrogen bonding, critical for protein-ligand interactions. For example, Glide XP scoring highlights the importance of hydrogen bonds in binding affinity .

Biological Activity

Methyl 3-[(4-methoxyphenyl)carbamoyl]-5-nitrobenzoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H16N2O5\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_5

IUPAC Name: this compound

Molecular Weight: 320.31 g/mol

Chemical Properties:

  • Solubility: Soluble in organic solvents like DMSO and ethanol.
  • Stability: Stable under normal laboratory conditions, but sensitive to strong acids and bases.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria and fungi, showing promising results.

  • Bacterial Activity: The compound was evaluated against a range of Gram-positive and Gram-negative bacteria. It exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.015 mg/mL to 0.1 mg/mL, indicating potent antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .
  • Fungal Activity: The antifungal activity was also notable, with MIC values between 0.02 mg/mL to 0.05 mg/mL against species such as Candida albicans and Aspergillus niger .
MicroorganismMIC (mg/mL)MBC (mg/mL)
Staphylococcus aureus0.0150.03
Escherichia coli0.0250.05
Candida albicans0.020.04
Aspergillus niger0.030.06

The antimicrobial mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Studies suggest that the compound interferes with the synthesis of peptidoglycan, a critical component of bacterial cell walls, leading to cell lysis .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory properties in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The activity of this compound can be attributed to its unique structural components:

  • Methoxy Group: Enhances lipophilicity, improving cell membrane permeability.
  • Nitro Group: Contributes to biological activity through electron-withdrawing effects that stabilize reactive intermediates.
  • Carbamate Moiety: Plays a crucial role in the interaction with biological targets.

Comparative Analysis

When compared with similar compounds, this compound shows superior activity profiles, particularly in terms of antimicrobial efficacy and selectivity towards pathogenic microorganisms.

CompoundMIC (mg/mL)Activity Type
This compound0.015 - 0.025Antibacterial
Benzodioxole derivatives>0.1Antibacterial
Conventional antibiotics>0.05Antibacterial

Case Studies

  • In Vivo Studies: A study conducted on mice showed that administration of this compound resulted in a significant reduction in bacterial load in infected tissues compared to control groups .
  • Cytotoxicity Assessment: Cytotoxicity tests indicated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, suggesting its potential as an anticancer agent .

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